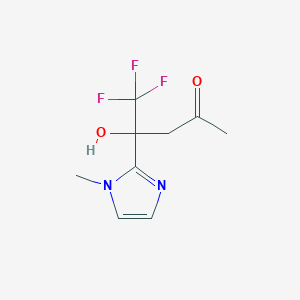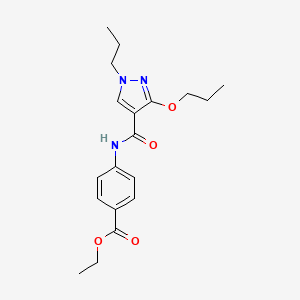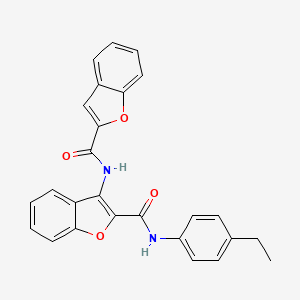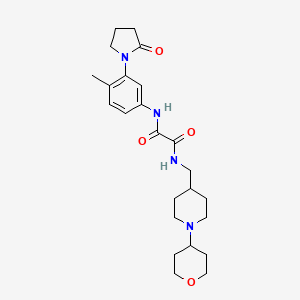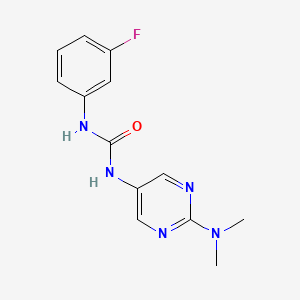
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'AZD-4547' and belongs to the class of small-molecule inhibitors. It has shown promising results in the inhibition of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea involves the inhibition of FGFR, which is a receptor tyrosine kinase that regulates cell growth and differentiation. By inhibiting FGFR, this compound can prevent the growth and proliferation of cancer cells, which makes it a potential candidate for cancer treatment. Additionally, it has also been reported to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and pulmonary fibrosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the signaling pathway of FGFR. Additionally, it has also been reported to have anti-inflammatory and anti-fibrotic effects, which makes it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and pulmonary fibrosis.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea in lab experiments include its high purity, good yields, and potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are many potential future directions for the research and development of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea. Some of these directions include:
1. Further studies on the mechanisms of action of this compound in cancer cells and other diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential applications of this compound in combination with other drugs for cancer treatment.
4. Exploration of the potential applications of this compound in other fields of scientific research, such as neuroscience and immunology.
5. Development of new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
This compound is a chemical compound that has shown promising results in the inhibition of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases. It has been extensively studied for its potential applications in various fields of scientific research, and there are many potential future directions for the research and development of this compound. However, further studies are needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesis Methods
The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea involves the reaction of 2-amino-4,6-dimethylpyrimidine with 3-fluorobenzoyl chloride in the presence of an organic base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethylacetal to form the final product. This method has been reported to yield high purity and good yields of the compound.
Scientific Research Applications
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the inhibition of fibroblast growth factor receptor (FGFR), which is involved in the regulation of cell growth and differentiation. This makes it a potential candidate for the treatment of various types of cancer, such as gastric cancer, lung cancer, and breast cancer. Additionally, it has also shown potential in the treatment of other diseases such as rheumatoid arthritis and pulmonary fibrosis.
properties
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c1-19(2)12-15-7-11(8-16-12)18-13(20)17-10-5-3-4-9(14)6-10/h3-8H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINIPTBSZVFBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chloro-2-methylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2786817.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2786818.png)

![6-Chloroimidazo[1,5-a]pyrazine](/img/structure/B2786821.png)

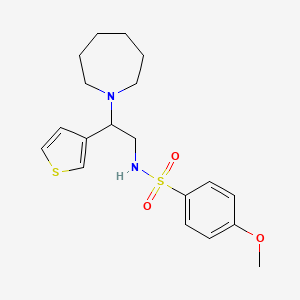
![4-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2786827.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline](/img/structure/B2786829.png)
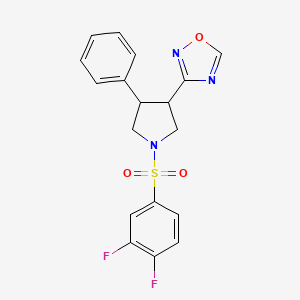
![2'H-dispiro[1,3-dioxolane-2,1'-indene-3',2''-[1,3]dioxolane]-7'-amine](/img/structure/B2786831.png)
